7-Chloro Loxapine
Description
Properties
CAS No. |
714220-73-2 |
|---|---|
Molecular Formula |
C18H17Cl2N3O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2,8-dichloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
DOCIUEIFZJXDJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Synonyms |
2,7-Dichloro-11-(4-methyl-1-piperazinyl)Dibenz[b,f][1,4]oxazepine; |
Origin of Product |
United States |
Preparation Methods
Condensation of Chlorinated Aniline Derivatives
The synthesis begins with 2-(4-chlorophenoxy)aniline, which undergoes acylation using ethyl chloroformate in anhydrous toluene. This step forms a carbamate intermediate, activating the aromatic ring for subsequent cyclization. Phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) is then employed to facilitate intramolecular cyclization, yielding the benzoxazepine core.
Key Conditions :
Chlorine Incorporation Strategies
Regioselective chlorination at the 7th position is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane. Alternatively, pre-chlorinated starting materials, such as 2,4-dichlorophenol, may be used to bypass late-stage halogenation.
Example Protocol :
-
React 2-(4-chlorophenoxy)aniline with ethyl chloroformate in toluene at 50°C.
-
Treat the intermediate with POCl₃/P₂O₅ at 100°C to form the oxazepine ring.
-
Introduce chlorine using SO₂Cl₂ at 0–5°C to minimize polysubstitution.
Alternative Pathways via Key Intermediates
Intermediate III: Nitrile Precursor
A patented method (CN103570641A) describes the synthesis of loxapine intermediates, which can be adapted for this compound. Intermediate III, a nitrile derivative, is prepared by reacting 2-chloro-4-nitrobenzonitrile with 2-(4-chlorophenoxy)ethylamine. Reduction of the nitro group followed by cyclization yields the benzoxazepine framework.
Reaction Table 1: Intermediate Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-chloro-4-nitrobenzonitrile + 2-(4-chlorophenoxy)ethylamine, DMF, 60°C | Nitrile intermediate | 78% |
| 2 | H₂/Pd-C, ethanol, 25°C | Amino intermediate | 92% |
| 3 | POCl₃, reflux | Cyclized product | 65% |
Piperazine Functionalization
The piperazine side chain is introduced via nucleophilic aromatic substitution. 4-Methylpiperazine reacts with the chlorinated benzoxazepine intermediate in dimethylacetamide (DMAc) at 120°C for 8 hours. Potassium carbonate acts as a base to deprotonate the piperazine, enhancing reactivity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Lewis acids like aluminum chloride (AlCl₃) improve electrophilic substitution efficiency during chlorination. However, excess AlCl₃ (>2 equivalents) promotes ring sulfonation side reactions.
Purification and Crystallization Techniques
Crystallization from Ethyl Acetate/Heptane
Crude this compound is dissolved in ethyl acetate at 60°C and filtered to remove insoluble impurities. Gradual addition of heptane induces crystallization, yielding 85–90% pure product. Further recrystallization from ethanol increases purity to >98%.
Chromatographic Purification
Silica gel column chromatography with chloroform-methanol (95:5) resolves non-polar byproducts. This method is reserved for small-scale syntheses due to high solvent consumption.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Condensation-Cyclization | Acylation, POCl₃ cyclization, chlorination | 62% | 95% | High |
| Intermediate-Based | Nitrile reduction, AlCl₃-assisted cyclization | 68% | 97% | Moderate |
| Direct Halogenation | Late-stage SO₂Cl₂ chlorination | 55% | 92% | Low |
The intermediate-based approach offers superior yield and purity but requires additional synthetic steps. Direct halogenation is less efficient but advantageous for rapid analog synthesis .
Chemical Reactions Analysis
7-Chloro Loxapine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites such as 7-hydroxyloxapine.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed in literature.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom at the 7th position.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .
Scientific Research Applications
Chemical Properties and Research Applications
Chemistry : 7-Chloro Loxapine serves as a reference compound in the study of dibenzoxazepine derivatives. Its unique chemical structure allows researchers to explore the properties and behaviors of similar compounds, contributing to advancements in medicinal chemistry.
Biological Studies : The compound has been instrumental in research focusing on neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that this compound exhibits antagonistic effects on dopamine D1 and D2 receptors and serotonin 5-HT2 receptors, which are crucial in understanding psychiatric disorders such as schizophrenia and bipolar disorder .
Medical Applications
Psychiatric Treatment : this compound is primarily used in treating schizophrenia and managing acute agitation associated with psychotic disorders. Clinical trials have demonstrated its efficacy in reducing symptoms of agitation more effectively than some traditional antipsychotics. For instance, a multicenter randomized study showed significant improvements in patients treated with inhaled loxapine compared to placebo .
Adjunct Therapy : Recent research indicates that low-dose adjunctive therapy with this compound can enhance treatment outcomes for patients who are partially responsive to clozapine, an atypical antipsychotic. In a case series involving clozapine-resistant patients, the addition of loxapine resulted in notable clinical improvements without significant extrapyramidal symptoms .
Antiviral Research
Emerging evidence suggests that loxapine derivatives may also possess antiviral properties. A study indicated that loxapine succinate, a related compound, effectively inhibited hepatitis A virus replication both in vitro and in vivo. This finding opens avenues for exploring this compound's potential as an antiviral agent against other pathogens .
Comparative Efficacy
To better understand the comparative efficacy of this compound against other antipsychotics, the following table summarizes key findings from clinical studies:
Case Studies
Several case studies highlight the efficacy of this compound:
- Treatment-Resistant Schizophrenia : A patient cohort receiving adjunctive loxapine therapy alongside clozapine showed marked improvement in psychiatric evaluations after several weeks of treatment .
- Acute Agitation Management : In a clinical trial assessing inhaled loxapine's rapid action on agitation, participants exhibited significant symptom relief within hours post-administration compared to placebo controls .
- Antibacterial Activity : Recent investigations revealed that loxapine derivatives could inhibit intracellular Salmonella typhimurium, suggesting a dual role as both an antipsychotic and antibacterial agent .
Mechanism of Action
The mechanism of action of 7-Chloro Loxapine involves antagonism of dopamine D1 and D2 receptors in the brain, as well as serotonin 5-HT2 receptors . This antagonistic action leads to a decrease in excitability of subcortical inhibitory areas, resulting in tranquilization and suppression of aggressive behavior . The exact molecular pathways are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .
Comparison with Similar Compounds
Structural and Pharmacodynamic Comparisons
Key Findings :
- Clozapine vs. Loxapine : Clozapine has a higher 5-HT2A/D2 ratio in vivo, contributing to its "atypical" classification, whereas loxapine’s ratio decreases due to metabolite-driven D2 activity . Loxapine also shows higher D4 receptor affinity than clozapine .
- Haloperidol vs. Loxapine : Both increase D2/D3 receptor mRNA expression, correlating with extrapyramidal symptoms (EPS). However, loxapine’s 5-HT2A antagonism may mitigate EPS risk at lower doses (<50 mg/day) .
- Olanzapine vs. Loxapine: Olanzapine has stronger 5-HT2A antagonism and lower D2 affinity, reducing EPS risk.
Metabolic and Pharmacokinetic Profiles
Key Findings :
- Loxapine’s metabolites significantly influence its pharmacology. 7-Hydroxyloxapine enhances D2 blockade, while amoxapine introduces antidepressant activity, a unique feature among FGAs .
- Clozapine and olanzapine rely on parent compounds for efficacy, whereas loxapine’s effects are metabolite-dependent .
Clinical Efficacy and Side Effects
Key Findings :
- Loxapine’s 5-HT2A antagonism may improve negative symptoms compared to haloperidol but less than clozapine .
- EPS risk is dose-dependent: <50 mg/day loxapine shows "partial atypicality," while higher doses mirror typical antipsychotics .
- Unique to loxapine: Inhaled formulations provide rapid agitation control without first-pass metabolism, reducing metabolite-related EPS .
Hepatotoxicity and Polypharmacology
Loxapine shares polypharmacology with compounds like quinacrine, targeting CHRM1 and ABCB1 transporters. This broad activity may contribute to hepatotoxicity via pathways like calcium signaling, though clinical reports are rare . In contrast, clozapine and olanzapine show stronger links to metabolic liver dysfunction .
Q & A
Basic: What are the standard analytical methods for quantifying 7-Chloro Loxapine in pharmaceutical formulations?
Answer: The most common methods include high-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS). HPLC is preferred for its reproducibility in separating this compound from related substances, such as degradants or impurities. For example, reversed-phase HPLC with UV detection at 254 nm has been validated for specificity and sensitivity in capsule dosage forms . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column type (C18) to resolve co-eluting peaks. Calibration curves must be validated across the expected concentration range (e.g., 0.1–200 µg/mL) using triplicate measurements .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different administration routes?
Answer: Contradictions often arise from variability in bioavailability (e.g., inhaled vs. oral routes) or inter-individual metabolic differences. To address this:
- Conduct cross-over studies comparing AUC (area under the curve) and Cmax for different routes, controlling for factors like hepatic first-pass metabolism .
- Use population pharmacokinetic modeling to identify covariates (e.g., CYP450 enzyme activity) influencing plasma concentrations .
- Validate assays for serum/plasma quantification (LOQ ≤1 ng/mL) to ensure data accuracy .
- Reconcile discrepancies by meta-analyzing existing studies, noting limitations in sample size or detection methods .
Basic: What experimental models are suitable for evaluating the antipsychotic efficacy of this compound?
Answer: Preclinical models include:
- In vitro : Dopamine D2 receptor binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-spiperone) to measure IC50 values .
- In vivo : Rodent models of agitation (e.g., apomorphine-induced climbing behavior) with dose-response studies (typical range: 0.1–10 mg/kg). Ensure blinding and randomization to reduce bias .
- Clinical : Randomized controlled trials (RCTs) assessing PANSS (Positive and Negative Syndrome Scale) scores in schizophrenia patients, with rigorous inclusion/exclusion criteria .
Advanced: How can researchers develop a validated stability-indicating method for this compound under forced degradation conditions?
Answer:
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative conditions (3% H2O2). Monitor degradation products via HPLC-MS/MS .
- Method Validation : Assess specificity (peak purity ≥99%), precision (%RSD ≤2%), and robustness (deliberate variations in flow rate ±0.1 mL/min). Use photodiode array detection to confirm no co-elution with degradation peaks .
- Data Interpretation : Quantify degradation kinetics (e.g., first-order rate constants) and identify major degradants using high-resolution MS .
Basic: What ethical considerations are critical when designing clinical studies on this compound?
Answer:
- Obtain informed consent with clear explanations of risks (e.g., extrapyramidal side effects) and benefits .
- Follow ICH-GCP guidelines for adverse event reporting and data monitoring.
- Ensure equitable participant selection, avoiding exclusion of vulnerable populations without justification .
Advanced: How can metabolomic profiling identify novel metabolites of this compound in human hepatocytes?
Answer:
- Experimental Design : Incubate this compound with primary hepatocytes (≥3 donors) and collect samples at 0, 1, 3, 6, and 24 hours. Use ultra-high-performance LC (UHPLC) coupled with Q-TOF-MS for untargeted metabolomics .
- Data Analysis : Apply non-targeted workflows (e.g., XCMS Online) to detect phase I/II metabolites. Confirm structures via MS/MS fragmentation patterns and compare with synthetic standards .
- Validation : Quantify major metabolites (e.g., 7-hydroxy Loxapine) using stable isotope-labeled internal standards .
Basic: How should researchers conduct a systematic literature review on this compound’s mechanism of action?
Answer:
- Search Strategy : Use databases (PubMed, Embase) with keywords: "this compound," "dopamine receptors," "metabolism," and "antipsychotic." Apply Boolean operators (AND/OR) and filters for peer-reviewed studies (2000–2025) .
- Quality Assessment : Use AMSTAR-2 for systematic reviews and GRADE for evidence certainty. Exclude studies with small sample sizes (<50 participants) or lacking control groups .
- Synthesis : Tabulate receptor binding affinities (Ki values) and clinical outcomes (e.g., response rates) to identify knowledge gaps .
Advanced: What computational approaches predict this compound’s interaction with cytochrome P450 enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between this compound and CYP2D6/3A4 active sites. Validate with crystallographic data (PDB IDs: 3QM4, 4D7D) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤2 Å). Calculate binding free energies via MM-PBSA .
- In Vitro Correlation : Compare predictions with human liver microsome assays measuring intrinsic clearance (CLint) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
